molecular formula C7H15N3O2 B013602 (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride CAS No. 150403-88-6

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride

Cat. No.: B013602
CAS No.: 150403-88-6
M. Wt: 173.21 g/mol
InChI Key: UYZFAUAYFLEHRC-LURJTMIESA-N
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Description

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an acetimidamido group and an amino group on a pentanoic acid backbone, with the hydrochloride salt form enhancing its solubility and stability.

Mechanism of Action

Target of Action

L-N5-(1-Iminoethyl)ornithine hydrochloride, also known as (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

By inhibiting NOS, L-N5-(1-Iminoethyl)ornithine hydrochloride affects the nitric oxide synthesis pathway . This can have downstream effects on various physiological processes regulated by nitric oxide, including vasodilation, immune response, and neurotransmission.

Pharmacokinetics

It’s known that the compound shows time-dependent, concentration-dependent, and nadph-dependent irreversible inhibition of inos . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of NOS by L-N5-(1-Iminoethyl)ornithine hydrochloride can lead to a decrease in the production of nitric oxide. This can have various molecular and cellular effects, depending on the specific role of nitric oxide in the affected cells. For example, in endothelial cells, reduced nitric oxide production can lead to vasoconstriction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as L-ornithine.

    Acetimidation: The amino group of L-ornithine is protected, and the carboxyl group is converted to an ester. The ester is then reacted with acetamidine to introduce the acetimidamido group.

    Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield (S)-5-Acetimidamido-2-aminopentanoic acid.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetimidamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the acetimidamido group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of various functional groups.

Scientific Research Applications

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    L-ornithine: A precursor in the synthesis of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride.

    Acetamidine: A related compound with similar functional groups.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958082
Record name L-NIO
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-13-1, 150403-88-6
Record name N5-(1-Iminoethyl)-L-ornithine
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Record name N(G)-Iminoethylornithine
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Record name N(G)-Iminoethylornithine
Source DrugBank
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Record name L-NIO
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Record name L-N5-(1-Iminoethyl)ornithine hydrochloride
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Record name N5-(1-Iminoethyl)-L-ornithine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: L-N5-(1-Iminoethyl)ornithine hydrochloride acts as an inhibitor of nitric oxide synthases (NOS) [, , , , , , , ]. NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, this compound reduces NO production, impacting various physiological processes regulated by NO, including vasodilation, neurotransmission, and immune response.

A: Research suggests both bradykinin and ACh can trigger a protective mechanism in the heart called preconditioning. This process involves the generation of reactive oxygen species (ROS). Studies using isolated rabbit cardiomyocytes showed that L-N5-(1-Iminoethyl)ornithine hydrochloride blocked the increase in ROS production induced by ACh []. Furthermore, in isolated rabbit hearts, L-N5-(1-Iminoethyl)ornithine hydrochloride also inhibited the protective effect of ACh against damage caused by reduced blood flow (ischemia) []. This suggests that NOS activity is a crucial step in the ACh-mediated pathway leading to ROS generation and its cardioprotective effects.

A: Yes. For example, L-N5-(1-Iminoethyl)ornithine hydrochloride has been used to explore the vasodilatory effects of human adrenomedullin-(13-52) [hADM-(13-52)] in the pulmonary vascular bed of rats []. The study found that L-N5-(1-Iminoethyl)ornithine hydrochloride inhibited the vasodilatory responses induced by hADM-(13-52) suggesting that these responses are mediated through the nitric oxide pathway.

ANone: While the provided research articles do not delve into the specific isoform selectivity of L-N5-(1-Iminoethyl)ornithine hydrochloride, it's crucial to note that various isoforms of NOS exist, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). Further research would be needed to determine if L-N5-(1-Iminoethyl)ornithine hydrochloride exhibits preferential inhibition towards one isoform over others.

A: Yes. Research utilizing rat aorta organ culture models demonstrated that removing the endothelium (the inner lining of blood vessels) before culture led to the induction of inducible NOS (iNOS) in the smooth muscle cells []. This increase in iNOS was associated with tissue damage and reduced contraction of the aorta in response to phenylephrine, a vasoconstrictor. Treatment with L-N5-(1-Iminoethyl)ornithine hydrochloride restored the contractile function, indicating that iNOS-derived NO production plays a significant role in the observed dysfunction [].

A: Yes, several other compounds are frequently employed in research to inhibit NOS. These include: * NG-Nitro-L-arginine methyl ester (L-NAME): A widely used non-selective NOS inhibitor, similar in action to L-N5-(1-Iminoethyl)ornithine hydrochloride. It is often used in studies investigating the role of NO in various physiological and pathological conditions [, ].* NG-Monomethyl-L-arginine (L-NMMA): Another non-selective NOS inhibitor, similar in action to L-N5-(1-Iminoethyl)ornithine hydrochloride and L-NAME [].* Aminoguanidine: This compound exhibits some selectivity for the inducible isoform of NOS (iNOS) and is often used to investigate the role of iNOS in inflammation and other processes [].

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